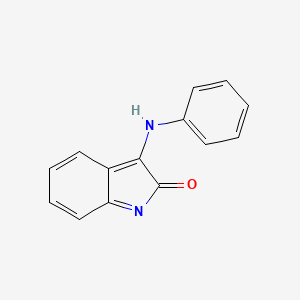
3-anilinoindol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “3-anilinoindol-2-one” is known as Paramecium multimicronucleatum. This compound is a eukaryotic organism, specifically a type of ciliate protozoan. Paramecium multimicronucleatum is commonly used in biological research due to its unique cellular structures and behaviors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Paramecium multimicronucleatum is not synthesized chemically but is cultured in laboratory settings. The preparation involves maintaining the organism in a suitable growth medium, typically consisting of a balanced mixture of nutrients, including salts, amino acids, and vitamins. The culture conditions, such as temperature, pH, and light exposure, are carefully controlled to ensure optimal growth and reproduction of the organism.
Industrial Production Methods
Industrial production of Paramecium multimicronucleatum involves large-scale culturing in bioreactors. These bioreactors provide a controlled environment for the growth of the organism, ensuring consistent quality and yield. The bioreactors are equipped with monitoring systems to maintain the desired conditions and to prevent contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Paramecium multimicronucleatum undergoes various biochemical reactions within its cellular environment. These reactions include:
Oxidation-Reduction Reactions: These reactions are crucial for the organism’s energy metabolism, involving the transfer of electrons between molecules.
Substitution Reactions: These reactions occur in the synthesis of cellular components, where one functional group is replaced by another.
Hydrolysis Reactions: These reactions involve the breakdown of complex molecules into simpler ones by the addition of water.
Common Reagents and Conditions
The biochemical reactions in Paramecium multimicronucleatum typically involve enzymes as catalysts. Common reagents include adenosine triphosphate (ATP), nicotinamide adenine dinucleotide (NADH), and various cofactors. The reactions occur under physiological conditions, with temperatures around 25-30°C and a neutral pH.
Major Products Formed
The major products formed from these reactions include adenosine diphosphate (ADP), nicotinamide adenine dinucleotide (NAD+), and various metabolic intermediates. These products are essential for the organism’s growth, reproduction, and maintenance of cellular functions.
Applications De Recherche Scientifique
Paramecium multimicronucleatum is widely used in scientific research due to its unique cellular structures and behaviors. Some of its applications include:
Cell Biology: Studying the structure and function of cilia, micronuclei, and macronuclei.
Genetics: Investigating genetic recombination, gene expression, and mutation.
Toxicology: Assessing the effects of various chemicals and environmental pollutants on cellular functions.
Ecology: Understanding the role of protozoans in aquatic ecosystems and their interactions with other microorganisms.
Mécanisme D'action
The mechanism of action of Paramecium multimicronucleatum involves various cellular processes, including:
Ciliary Movement: The organism uses its cilia for locomotion and feeding. The cilia beat in coordinated waves, propelling the organism through its environment.
Phagocytosis: The organism engulfs food particles through a process called phagocytosis, where the cell membrane surrounds and internalizes the particles.
Genetic Exchange: Paramecium multimicronucleatum undergoes conjugation, a process where two organisms exchange genetic material through a temporary cytoplasmic bridge.
Comparaison Avec Des Composés Similaires
Paramecium multimicronucleatum can be compared with other ciliate protozoans, such as Paramecium caudatum and Paramecium bursaria. While all these organisms share similar cellular structures and behaviors, Paramecium multimicronucleatum is unique in its multiple micronuclei, which play a role in its genetic recombination and cellular functions.
List of Similar Compounds
Paramecium caudatum: Known for its elongated shape and single micronucleus.
Paramecium bursaria: Contains symbiotic green algae called zoochlorellae, which provide it with nutrients through photosynthesis.
Propriétés
IUPAC Name |
3-anilinoindol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-14-13(15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-14/h1-9H,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQFUPTZQYGGHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
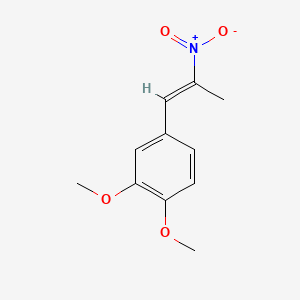
![(2E)-4-[(3,4-dichlorophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B7763998.png)
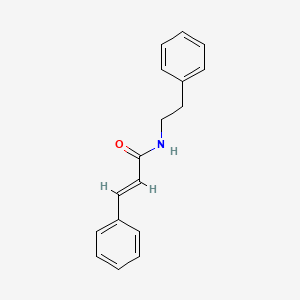
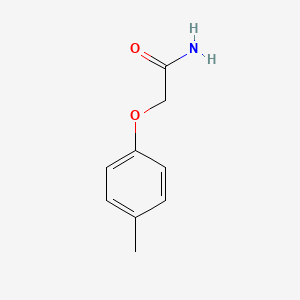
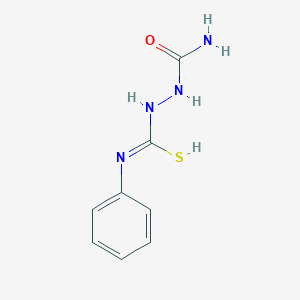
![3-[(4-Bromophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B7764013.png)
![3-(1,3-Benzothiazol-2-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B7764014.png)
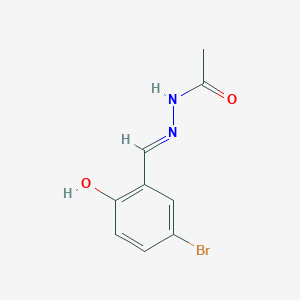
![4-methyl-N-[(E)-1-phenylbutylideneamino]benzenesulfonamide](/img/structure/B7764017.png)
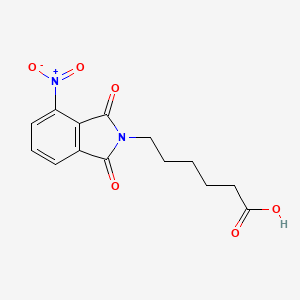
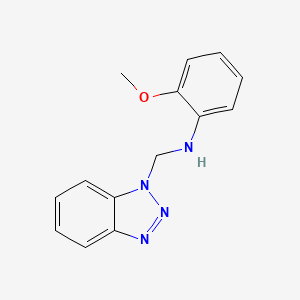
![6-(5-{2-CARBOXYPYRAZOLO[1,5-A]PYRIMIDIN-6-YL}-4-NITRO-1H-PYRAZOL-3-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLIC ACID](/img/structure/B7764046.png)

![[[Amino(pyridin-2-yl)methylidene]amino] 2-(4-chlorophenoxy)acetate](/img/structure/B7764075.png)
